molecular formula C12H13FN2O2S B2852701 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351633-26-5

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2852701
CAS No.: 1351633-26-5
M. Wt: 268.31
InChI Key: HXHALDMQLLAEFZ-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic small molecule designed for oncology research, incorporating multiple pharmacophores of high biological interest. The compound features a 5-oxopyrrolidine (2-pyrrolidinone) scaffold, a structure present in many natural products and known for a broad spectrum of biological effects . This core is functionalized with a thioether-linked 4-fluorophenyl group and an acetamide moiety, groups frequently employed in the design of bioactive molecules to influence molecular conformation and target binding through steric and electronic effects . Preliminary research on analogous structures suggests potential application in anticancer agent discovery. Compounds with the 5-oxopyrrolidine scaffold have demonstrated potent cytotoxic activity in vitro against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The inclusion of a fluorine atom and a thioether bridge is a common strategy in medicinal chemistry, as seen in various FDA-approved drugs and investigational compounds, to modulate properties like metabolic stability and permeability . The mechanism of action for this specific compound is yet to be fully elucidated but may involve interaction with key cellular pathways leading to the inhibition of proliferation. Researchers are encouraged to investigate its effects using standard assays such as the MTT test for cell viability and the 'wound healing' assay for anti-migratory potential . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHALDMQLLAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

The target compound features a 5-oxopyrrolidin-3-yl core linked to a thioacetamide moiety substituted with a 4-fluorophenyl group. This architecture combines a lactam ring’s rigidity with the electronic effects of fluorine and sulfur, enhancing its binding affinity to biological targets. Key challenges in its synthesis include:

  • Selective introduction of the thioether group without over-oxidation.
  • Stereochemical control during pyrrolidinone ring formation.
  • Efficient coupling of the acetamide to the pyrrolidinone amine.

Synthetic Strategies and Reaction Pathways

Pyrrolidinone Ring Synthesis

The 5-oxopyrrolidin-3-yl scaffold is typically prepared via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. For example, N-(4-fluorophenyl)-5-oxopyrrolidin-3-amine can be synthesized by reacting 4-fluorobenzylamine with γ-butyrolactone under acidic conditions, achieving yields of 68–72%. Alternative routes involve Michael addition of acrylates to nitroalkanes, followed by reduction and lactamization.

Thioacetamide Formation

The 4-fluorophenylthio group is introduced via nucleophilic substitution between 4-fluorothiophenol and chloroacetamide . This step requires anhydrous conditions and bases like potassium carbonate to prevent hydrolysis. Recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane have improved yields to 85–90%.

Coupling Reactions

Final assembly involves coupling the thioacetamide intermediate with the pyrrolidinone amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) in DMF are preferred for activating the carboxyl group, achieving >95% conversion. Competing pathways, such as epimerization at the pyrrolidinone stereocenter, are mitigated by maintaining temperatures below 0°C.

Stepwise Preparation Protocol

Synthesis of N-(4-Fluorophenyl)-5-Oxopyrrolidin-3-Amine
  • Reactants : 4-Fluorobenzylamine (1.0 eq), γ-butyrolactone (1.2 eq), p-toluenesulfonic acid (0.1 eq).
  • Conditions : Reflux in toluene (110°C, 12 hr).
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Yield : 70%.
Preparation of 2-Chloro-N-(5-Oxopyrrolidin-3-yl)Acetamide
  • Reactants : Chloroacetyl chloride (1.5 eq), pyrrolidinone amine (1.0 eq).
  • Conditions : Dropwise addition in THF at −20°C, stir for 2 hr.
  • Workup : Quench with ice water, filter, recrystallize from ethanol.
  • Yield : 82%.
Thioetherification with 4-Fluorothiophenol
  • Reactants : 2-Chloroacetamide (1.0 eq), 4-fluorothiophenol (1.2 eq), K₂CO₃ (2.0 eq).
  • Conditions : TBAB (0.05 eq) in DCM, 25°C, 6 hr.
  • Workup : Wash with 1M HCl, dry over MgSO₄, evaporate.
  • Yield : 88%.

Optimization and Troubleshooting

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate coupling but risk lactam ring opening. Tetrahydrofuran balances reactivity and stability.
  • Water content must remain <0.1% to prevent hydrolysis of the thioether.

Catalytic Enhancements

  • Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling for aryl halide intermediates, though fluorine’s electronegativity complicates transmetalation.
  • Enzymatic resolution using lipases (e.g., CAL-B) achieves enantiomeric excess >99% for chiral variants.

Common Impurities

  • Over-alkylation : Minimized by using excess thiophenol.
  • Diastereomers : Controlled via low-temperature crystallization.

Analytical Characterization

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 7.15–7.09 (m, 2H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.85 (s, 2H, SCH₂), 2.90–2.70 (m, 4H, pyrrolidinone).
  • HRMS : m/z [M+H]⁺ calc. 307.0921, found 307.0924.
Chromatographic Purity
  • HPLC : >99.5% purity on C18 column (MeCN/H₂O 70:30, 1.0 mL/min).

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antibacterial agents . Structural modifications, such as replacing fluorine with trifluoromethyl or varying the lactam ring size, modulate bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and pyrrolidinone moieties may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-Based Acetamides (AJ5a–j Series)

A series of 4-oxo-thiazolidine derivatives, such as N-(2-aryl-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5a–j), share the 4-fluorophenyl thioether and acetamide core with the target compound. Key differences include:

  • Heterocyclic Ring: The AJ5a–j series incorporates a 4-oxothiazolidin-3-yl group, whereas the target compound uses a 5-oxopyrrolidin-3-yl ring. Thiazolidinones are known for their antimicrobial activity, while pyrrolidinones may offer improved solubility due to reduced ring strain .
  • Biological Activity: AJ5a–j compounds demonstrated moderate to strong antimicrobial activity (MIC values: 8–64 µg/mL) against Staphylococcus aureus and Candida albicans. The target compound’s pyrrolidinone ring could modulate activity by altering membrane permeability or enzyme binding .
Property Target Compound AJ5a–j Series
Heterocyclic Core 5-oxopyrrolidin-3-yl 4-oxothiazolidin-3-yl
Fluorophenyl Substituent 4-fluorophenyl thioether 4-fluorophenyl thioether
Reported Bioactivity Not yet studied Antimicrobial (MIC: 8–64 µg/mL)
Solubility (Predicted) Higher (polar pyrrolidinone) Moderate (thiazolidinone)

Perfluoroalkyl Thio-Acetamides

Compounds like N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide (CAS 2738952-61-7) share the acetamide-thioether backbone but differ in substituents:

  • Fluorination Pattern : The target compound uses a single 4-fluorophenyl group, whereas perfluoroalkyl derivatives feature long-chain perfluoroalkyl thioethers. This distinction impacts hydrophobicity and environmental persistence, with perfluoroalkyl compounds being associated with bioaccumulation risks .
  • Applications : Perfluoroalkyl acetamides are used in industrial surfactants and coatings, whereas the target compound’s structure aligns with bioactive small-molecule drug candidates .

Chlorinated Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares an aromatic acetamide-like structure but lacks the thioether and pyrrolidinone moieties. Key contrasts include:

  • Reactivity: The phthalimide’s chlorine atom enables nucleophilic substitution, making it a monomer for polyimide synthesis.
  • Industrial vs. Pharmaceutical Use : Phthalimides are primarily polymer precursors, while the target compound’s design hints at therapeutic applications .

Research Implications and Gaps

  • Structural Advantages: The 5-oxopyrrolidin-3-yl group may enhance aqueous solubility compared to thiazolidinones, addressing a common limitation in drug development .
  • Unstudied Bioactivity : While AJ5a–j compounds show antimicrobial efficacy, the target compound’s unique heterocycle warrants testing against kinase targets or neurological disorders.
  • Safety Profile : Unlike perfluoroalkyl analogs, the target compound’s single fluorine atom likely reduces bioaccumulation risks, aligning with modern medicinal chemistry trends .

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